molecular formula C18H21NO5S2 B7776912 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

Cat. No. B7776912
M. Wt: 395.5 g/mol
InChI Key: QOCWUJXBVZXHJA-UHFFFAOYSA-N
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Description

“4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride” is a chemical compound with the empirical formula C13H11FO3S and a molecular weight of 266.29 . It is a solid substance with an assay of 95% . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Molecular Structure Analysis

The SMILES string for “4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride” is FS (C (C=C1)=CC=C1C2=CC=C (OC)C=C2) (=O)=O . The InChI is 1S/C13H11FO3S/c1-17-12-6-2-10 (3-7-12)11-4-8-13 (9-5-11)18 (14,15)16/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride” is 266.29 . It is a solid substance with an assay of 95% .

Mechanism of Action

The sulfonyl fluoride motif in “4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Safety and Hazards

The safety data sheet for a similar compound, “4’‘-methoxy[1,1’'-biphenyl]-4-sulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-15-7-3-13(4-8-15)14-5-9-16(10-6-14)26(22,23)19-17(18(20)21)11-12-25-2/h3-10,17,19H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCWUJXBVZXHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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